molecular formula C10H16N2S B2993894 1-[1-(Thiophen-3-yl)ethyl]piperazine CAS No. 521913-92-8

1-[1-(Thiophen-3-yl)ethyl]piperazine

Cat. No.: B2993894
CAS No.: 521913-92-8
M. Wt: 196.31
InChI Key: HOEYHUPGLXCVAK-UHFFFAOYSA-N
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Description

1-[1-(Thiophen-3-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31. The purity is usually 95%.
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Biological Activity

1-[1-(Thiophen-3-yl)ethyl]piperazine is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine ring substituted with a thiophen-3-yl ethyl group, which may influence its interactions with various biological targets.

The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly serotonin receptors (5-HT), which are crucial in various physiological processes including mood regulation and cognition. For instance, piperazine derivatives have been shown to exhibit significant binding affinities to 5-HT receptors, indicating a potential role in neuropharmacology .

Pharmacological Properties

Research indicates that compounds containing the piperazine moiety often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that certain piperazine derivatives possess antibacterial properties. For example, research involving N-[2-(thiophen-3-yl)ethyl] derivatives showed promising antibacterial effects against various strains .
  • Anticancer Potential : The structural features of this compound may contribute to its efficacy as an anticancer agent. Compounds with similar frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and biological evaluation of related piperazine compounds, where the introduction of thiophene groups was found to enhance activity against specific bacterial strains. The study highlighted that modifications at the piperazine ring could significantly alter the biological profile of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of piperazine derivatives suggests that the electronic and steric properties of substituents on the piperazine ring are critical for their biological activity. For instance, variations in the thiophene substitution can lead to differences in receptor binding affinity and selectivity .

CompoundStructureBiological Activity
This compoundStructurePotential neuroactive and antimicrobial properties
N-[2-(Thiophen-3-yl)ethyl]piperazineStructureAntibacterial activity against Gram-positive bacteria
4-(2,5-Dimethylpyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamideStructureIncreased monoclonal antibody production

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of this compound. These studies typically employ molecular docking techniques to predict binding affinities to various receptors. The results indicate that modifications to the thiophene ring can significantly impact the compound's pharmacological profile .

Properties

IUPAC Name

1-(1-thiophen-3-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYHUPGLXCVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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